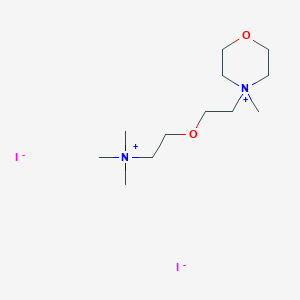
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C14H32I2N2O2. This compound is known for its unique structure, which includes a morpholine ring and two iodide ions. Quaternary ammonium compounds are widely recognized for their antimicrobial properties and are used in various applications, including disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide typically involves the reaction of 4-methylmorpholine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other halides or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide-substituted quaternary ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and antiseptics.
Wirkmechanismus
The mechanism of action of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)diethylmethyl-, diiodide
- Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)dimethyl-, diiodide
Uniqueness
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is unique due to its specific structure, which includes a trimethylammonium group and a morpholine ring. This structure imparts distinct physicochemical properties, making it particularly effective as an antimicrobial agent compared to its similar compounds.
Eigenschaften
CAS-Nummer |
64038-82-0 |
|---|---|
Molekularformel |
C12H28I2N2O2 |
Molekulargewicht |
486.17 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-13(2,3)5-9-15-10-6-14(4)7-11-16-12-8-14;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OPSSGPQGJGYBIS-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
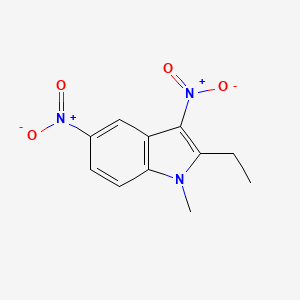
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
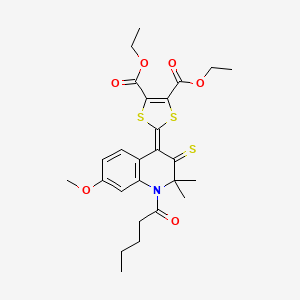
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
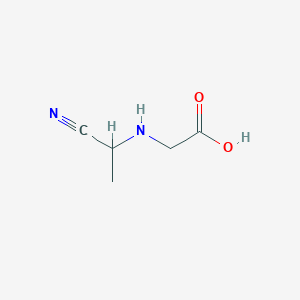
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
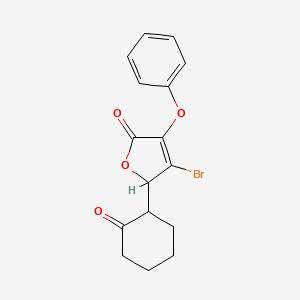
![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)


